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Compound of Interest

Compound Name: 2-Iodobiphenyl

Cat. No.: B1664525 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional structure of molecules is crucial for predicting their behavior, interactions,

and potential as therapeutic agents. X-ray crystallography is the definitive method for

elucidating the atomic and molecular structure of crystalline compounds, providing unparalleled

insights into conformation and stereochemistry. This guide presents a comparative analysis of

crystallographic data for several 2-iodobiphenyl derivatives, supported by detailed

experimental protocols and visualizations to aid in structural research.

The 2-iodobiphenyl scaffold is of significant interest due to the influence of the bulky iodine

substituent on the molecule's conformation, particularly the dihedral angle between the two

phenyl rings. This steric hindrance dictates the overall shape of the molecule and its ability to

interact with biological targets or self-assemble in the solid state.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of 2-
iodobiphenyl derivatives, allowing for a direct comparison of their solid-state structures. These

parameters reveal how different functional groups alter the crystal packing and molecular

conformation.
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Compound
Name

Molecular
Formula

Crystal
System

Space
Group

Dihedral
Angle (°)

Noteworthy
Interactions

2'-

Iodobiphenyl-

4-carboxylic

acid[1]

C₁₃H₉O₂I Triclinic P-1 51.3

Centrosymm

etric

hydrogen-

bonded

dimers.[1]

Cyclopropane

carboxylic

acid (2-iodo-

phenyl)-

methyl-

amide[2]

C₁₁H₁₂INO Monoclinic P2₁ Not specified

Short

intermolecula

r I···O

halogen

bonds (3.012

Å) forming

chains.[2]

Cycloheptane

carboxylic

acid (2-iodo-

phenyl)-

methyl-

amide[2]

C₁₅H₂₀INO Orthorhombic P2₁2₁2₁ Not specified

Molecules

associate into

dimers via

pairs of C—

I···O

interactions

(3.024 Å and

3.057 Å).[2]

N-(2-

iodophenyl)b

enzenesulfon

amide[3]

C₁₂H₁₀INO₂S Monoclinic P2₁/c 44.1

N—H···O

hydrogen

bonds linking

molecules

into chains.[3]

N-(4,5-

difluoro-2-

iodophenyl)b

enzenesulfon

amide[3]

C₁₂H₈F₂INO₂

S
Triclinic P-1 73.1

N—H···O

hydrogen

bonds

forming

dimers.[3]

2,2′,4,4′,6,6′-

Hexaiodobiph

Varies Not specified Not specified ~90 The presence

of iodine at
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enyl

Derivatives[4]

both 2 and 2'

positions

forces the

rings into

nearly

perpendicular

planes.[4]

Experimental Workflow
The determination of a crystal structure by X-ray diffraction follows a standardized workflow,

from sample preparation to data analysis.
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Caption: Workflow for single-crystal X-ray crystallography.
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Experimental Protocols
The following sections outline the typical methodologies employed in the X-ray crystallographic

analysis of 2-iodobiphenyl derivatives.

1. Synthesis and Crystallization

Synthesis: The target 2-iodobiphenyl derivative is first synthesized and purified. For

example, N-(2-iodophenyl)benzenesulfonamide can be synthesized via standard

sulfonylation procedures.[3]

Crystallization: High-quality single crystals suitable for X-ray diffraction are grown. A common

method is the slow evaporation of a saturated solution of the compound in an appropriate

solvent. For instance, 2'-iodobiphenyl-4-carboxylic acid was crystallized from toluene.[1]

Other techniques include vapor diffusion and cooling crystallization.

2. X-ray Data Collection

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Acquisition: The crystal is placed in a diffractometer and cooled to a low temperature

(typically around 100 K) to minimize thermal vibrations. It is then irradiated with a

monochromatic X-ray beam.[5] As the crystal is rotated, a series of diffraction patterns are

collected by a detector.[5]

3. Structure Solution and Refinement

Data Processing: The collected diffraction data are integrated, scaled, and corrected for

various experimental factors.

Structure Solution: The initial positions of the atoms in the unit cell are determined from the

diffraction pattern. This is often achieved using direct methods or Patterson methods.

Structure Refinement: The initial atomic model is refined using a least-squares algorithm to

best fit the experimental diffraction data.[1] In this iterative process, atomic positions, and

thermal parameters are adjusted to minimize the difference between observed and
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calculated structure factors. Hydrogen atoms are typically placed in calculated positions and

refined using a riding model.

4. Data Analysis

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify

intermolecular interactions within the crystal.[2][3] It provides insights into close contacts,

such as hydrogen bonds and halogen bonds, which govern the crystal packing.

Conformational Analysis: Key geometric parameters, such as the dihedral angle between the

phenyl rings and the lengths of significant interactions (e.g., C-I···O halogen bonds), are

calculated from the final refined structure to understand the molecule's conformation and

packing motifs.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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